Ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate
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Overview
Description
Ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a complex structure with a phenyl group, a cyclohexane ring, and an ester functional group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . The reaction conditions often include heating under reflux to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as the use of acid chlorides and alcohols in the presence of a base. This method can provide higher yields and is more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed with aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces a variety of substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol, which can then interact with biological pathways . The phenyl and cyclohexane groups may also contribute to its overall activity by interacting with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the cyclohexane ring.
Isopropyl butyrate: Contains an isopropyl group but has a simpler structure.
Phenyl acetate: Similar aromatic ester but with a different alkyl group.
Uniqueness
Ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate is unique due to its complex structure, which includes a phenyl group, a cyclohexane ring, and an ester functional group. This combination of features makes it a versatile compound with diverse applications in various fields .
Properties
IUPAC Name |
ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOHCDLQBWDQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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